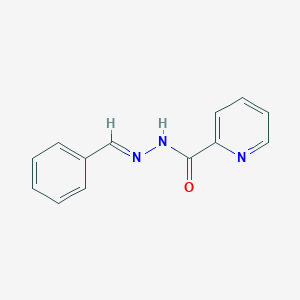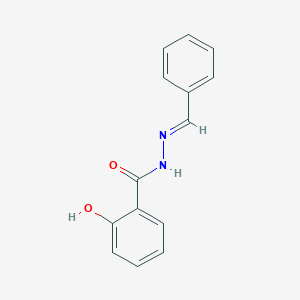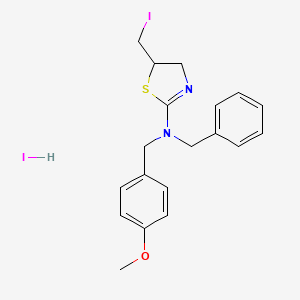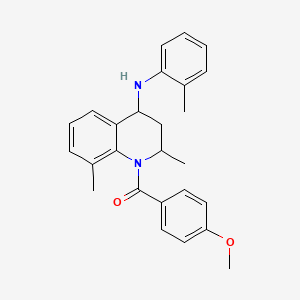![molecular formula C22H13N3O2S B3838820 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838820.png)
3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
説明
3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile, also known as NNTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the acrylonitrile family and has been found to possess a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood, but it is believed to involve the formation of adducts with ROS. These adducts can then react with cellular components, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been found to possess a range of biochemical and physiological effects. In addition to its role as a fluorescent probe and anti-cancer agent, 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has also been shown to have anti-inflammatory properties. Studies have demonstrated that 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its high sensitivity and selectivity towards ROS. This makes it a valuable tool for studying oxidative stress in cells. However, one limitation of using 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is its potential toxicity. Studies have shown that high concentrations of 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile can be toxic to cells, highlighting the importance of careful dosing in experiments.
将来の方向性
There are several future directions for the study of 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile. One area of interest is the development of 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile-based therapies for cancer and inflammatory diseases. Another direction is the optimization of the synthesis method to produce 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile with even higher purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile and its potential applications in scientific research.
In conclusion, 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound with a range of potential applications in scientific research. Its high sensitivity and selectivity towards ROS make it a valuable tool for studying oxidative stress in cells, while its anti-cancer and anti-inflammatory properties make it a promising candidate for further development as a therapeutic agent. Despite its potential, careful dosing and further studies are needed to fully understand the advantages and limitations of using 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments.
科学的研究の応用
3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has been found to be highly sensitive and selective towards ROS, making it a valuable tool for studying oxidative stress in cells.
In addition to its use as a fluorescent probe, 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile has also been investigated for its potential as an anti-cancer agent. Studies have shown that 3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile can induce apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment.
特性
IUPAC Name |
(E)-3-naphthalen-1-yl-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O2S/c23-13-18(12-17-6-3-5-15-4-1-2-7-20(15)17)22-24-21(14-28-22)16-8-10-19(11-9-16)25(26)27/h1-12,14H/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJACBWMYHUPVNP-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(naphthalen-1-yl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




phosphine oxide](/img/structure/B3838745.png)

![2-(diethylamino)ethyl 4-{[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3838777.png)
![ethyl 2-(acetylamino)-6-bromo-7-[2-hydroxy-3-(1-piperidinyl)propoxy]-1-benzothiophene-3-carboxylate](/img/structure/B3838780.png)
![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3838782.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B3838789.png)


![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3838807.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3838811.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3838823.png)